molecular formula C9H9IO2 B2878934 [(2R,3R)-3-(2-Iodophenyl)oxiran-2-yl]methanol CAS No. 2166106-58-5

[(2R,3R)-3-(2-Iodophenyl)oxiran-2-yl]methanol

Cat. No. B2878934
CAS RN: 2166106-58-5
M. Wt: 276.073
InChI Key: NACAIYWNYMDRQT-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[(2R,3R)-3-(2-Iodophenyl)oxiran-2-yl]methanol” is a chemical compound with the CAS Number: 2166106-58-5 . It has a molecular weight of 276.07 . It is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9IO2/c10-7-4-2-1-3-6(7)9-8(5-11)12-9/h1-4,8-9,11H,5H2/t8-,9-/m1/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry. The compound contains an iodophenyl group, an oxirane ring, and a methanol group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 276.07 . It is typically stored at 4 degrees Celsius . The compound is usually in the form of a powder . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current literature.

properties

IUPAC Name

[(2R,3S)-3-(2-iodophenyl)oxiran-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c10-7-4-2-1-3-6(7)9-8(5-11)12-9/h1-4,8-9,11H,5H2/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACAIYWNYMDRQT-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C(O2)CO)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@H]2[C@H](O2)CO)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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